molecular formula C13H15N3O4S B7571876 4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid

4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid

Número de catálogo B7571876
Peso molecular: 309.34 g/mol
Clave InChI: CILSCAYPHXOMLL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid, also known as EMA401, is a small molecule drug compound that has been developed to treat chronic pain. It acts as a highly selective angiotensin II type 2 receptor antagonist, which makes it a promising candidate for the treatment of neuropathic pain.

Mecanismo De Acción

4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid works by selectively blocking the angiotensin II type 2 receptor, which is involved in the regulation of pain. By blocking this receptor, 4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid reduces the activity of pain-sensing neurons in the spinal cord, leading to a reduction in pain. Unlike other pain medications, 4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid does not affect the activity of opioid receptors, which makes it a promising alternative for the treatment of chronic pain.
Biochemical and Physiological Effects:
4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has been shown to be well-tolerated in preclinical and clinical studies. It does not have any significant effects on blood pressure or heart rate, which are common side effects of other angiotensin II receptor antagonists. 4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has also been shown to have a low potential for drug-drug interactions, which is important for patients who are taking multiple medications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has several advantages for use in lab experiments. It is a small molecule drug compound, which makes it easy to synthesize and modify. It has also been extensively studied in preclinical models of neuropathic pain, which makes it a well-established tool for studying pain mechanisms. However, 4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has some limitations for use in lab experiments. It is not effective in all models of neuropathic pain, and its mechanism of action is not fully understood.

Direcciones Futuras

There are several future directions for the study of 4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid. One direction is to further investigate its mechanism of action, particularly in relation to other pain pathways. Another direction is to evaluate its effectiveness in other types of chronic pain, such as fibromyalgia and chronic low back pain. Additionally, there is a need to develop more selective angiotensin II type 2 receptor antagonists, which could lead to the development of more effective pain medications.

Métodos De Síntesis

4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid can be synthesized using a multi-step process. The first step involves the reaction of 4-ethyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methylpyrazole-3-sulfonamide to form the sulfonamide intermediate. Finally, the sulfonamide intermediate is reduced using a palladium catalyst to form 4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid.

Aplicaciones Científicas De Investigación

4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, including models of diabetic neuropathy, chemotherapy-induced neuropathy, and spinal cord injury. 4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid is currently being evaluated in clinical trials for the treatment of post-herpetic neuralgia, a type of neuropathic pain that occurs after shingles.

Propiedades

IUPAC Name

4-ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-3-9-4-5-10(13(17)18)8-11(9)21(19,20)15-12-6-7-16(2)14-12/h4-8H,3H2,1-2H3,(H,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILSCAYPHXOMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.